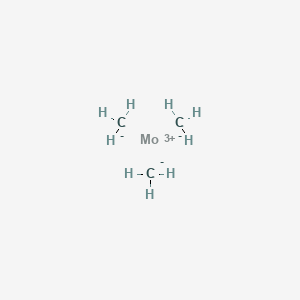
Molybdenum(3+) trimethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum(3+) trimethanide is a coordination compound that features molybdenum in the +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum(3+) trimethanide can be synthesized through various methods. One common approach involves the reaction of molybdenum trichloride with trimethanide ligands under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Molybdenum(3+) trimethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states or even elemental molybdenum.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum(VI) oxide.
Reduction: Lower oxidation state molybdenum compounds or elemental molybdenum.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Molybdenum(3+) trimethanide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which molybdenum(3+) trimethanide exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The molybdenum center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates.
Comparison with Similar Compounds
Similar Compounds
- Molybdenum(IV) oxide
- Molybdenum(VI) oxide
- Molybdenum hexacarbonyl
- Molybdenum disulfide
Uniqueness
Molybdenum(3+) trimethanide is unique due to its specific oxidation state and the nature of its ligands. Unlike molybdenum(IV) oxide or molybdenum(VI) oxide, which are primarily used in different types of catalysis and materials applications, this compound offers distinct reactivity and coordination chemistry. Its ability to undergo various oxidation and reduction reactions makes it versatile for different applications in research and industry.
Properties
CAS No. |
87698-72-4 |
|---|---|
Molecular Formula |
C3H9Mo |
Molecular Weight |
141.05 g/mol |
IUPAC Name |
carbanide;molybdenum(3+) |
InChI |
InChI=1S/3CH3.Mo/h3*1H3;/q3*-1;+3 |
InChI Key |
XRNLQFUJHJKWMD-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[Mo+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















